[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Description
This compound features a central glycine backbone substituted with a phenylamino group and a 2-(2-chlorophenyl)ethylamino moiety. Its molecular formula is C₁₈H₁₈ClN₂O₃, with a molar mass of 345.80 g/mol.
Properties
IUPAC Name |
2-(N-[2-[2-(2-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-16-9-5-4-6-14(16)10-11-20-17(22)12-21(13-18(23)24)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWLYJGURAOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-(2-chlorophenyl)ethylamine with an appropriate oxoethylating agent, followed by coupling with phenylaminoacetic acid under controlled conditions. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Coupling Reactions
The compound serves as a key intermediate in peptide coupling and amide bond formation. Its acetic acid group facilitates activation for nucleophilic substitution:
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EDCI/HOBt-mediated coupling : Forms stable amide bonds with primary/secondary amines under mild conditions (dichloromethane, 0–25°C).
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Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl-aryl bond formation at the chlorophenyl group using aryl boronic acids (Pd(dba)₂, K₃PO₄, refluxing dioxane) .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Amide Coupling | EDCI/HOBt | 0–25°C, DCM | Biphenyl amide derivatives | 75–92% |
| Suzuki Coupling | Pd(dba)₂, K₃PO₄ | 105°C, dioxane | Biphenyl phosphine oxides | 68–85% |
Oxidation and Reduction
The amide and acetic acid functional groups undergo selective redox transformations:
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Oxidation : Potassium permanganate converts the acetic acid moiety to a ketone at 60°C in acidic media.
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Reduction : Sodium borohydride selectively reduces amide carbonyls to secondary amines without affecting the chlorophenyl ring (methanol, 25°C).
Nucleophilic Substitution
The 2-chlorophenyl group undergoes aromatic substitution under controlled conditions:
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Thiol substitution : Benzyl mercaptan replaces chlorine using K₂CO₃ in DMF (80°C, 12 h) .
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Amination : Primary amines displace chlorine via Buchwald-Hartwig coupling (Pd(OAc)₂, XPhos, 100°C) .
| Substituent | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| –SH | Benzyl mercaptan | DMF, 80°C | Sulfanyl derivative | 82% |
| –NH₂ | Cyclohexylamine | Pd(OAc)₂, 100°C | Amino-substituted analog | 77% |
Alkylation and Esterification
The secondary amine participates in alkylation reactions:
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Ethyl bromoacetate : Forms ester derivatives (K₂CO₃, DMF, 50°C) with 89% efficiency .
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Benzyl halides : Introduce hydrophobic groups via SN2 mechanisms (THF, 0°C to RT) .
Hydrolysis and Decarboxylation
Controlled hydrolysis modifies the acetic acid group:
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Acid hydrolysis (HCl, 70°C): Cleaves the amide bond, yielding 2-(2-chlorophenyl)ethylamine.
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Basic decarboxylation (NaOH, 120°C): Produces CO₂ and a tertiary amine byproduct .
Mechanistic Insights
Critical pathways include:
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Oxidative addition in Pd-catalyzed reactions, forming Pd(II) intermediates .
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Transmetalation with boronate nucleophiles in Suzuki couplings .
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Electrophilic aromatic substitution at the chlorophenyl ring, driven by electron-withdrawing effects .
This compound’s versatility in coupling, substitution, and redox reactions makes it invaluable for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid ()
- Structure : Replaces the 2-chlorophenylethyl group with a 3,4-dichlorobenzyl group.
- Molecular Formula : C₁₇H₁₆Cl₂N₂O₃; Molar Mass : 367.23 g/mol.
- Properties : Higher lipophilicity due to the dichlorobenzyl group. Marked as an irritant, necessitating careful handling .
2-((2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)(phenyl)amino)acetic Acid ()
- Structure : Incorporates an indole ring instead of chlorophenyl.
- Molecular Formula : C₂₀H₂₁N₃O₃; Molar Mass : 351.40 g/mol.
- Implications : The indole moiety may confer affinity for serotonin-related receptors, differing from the chlorophenyl group’s electronic effects .
Thiazole-Based Acetic Acid Derivatives ()
Compounds like SMVA-35 (2-(2-chlorophenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid) and SMVA-40 (2-(4-methylphenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid) exhibit cardiovascular effects, including reduced heart rate in the presence of acetylcholine.
- Key Differences : Thiazole rings enhance π-π stacking and hydrogen bonding compared to the target compound’s simpler glycine backbone.
- Activity : Thiazole derivatives modulate cardiac tension and vascular response, suggesting the target compound’s effects could vary based on substituent electronegativity .
Benzimidazole-Containing Derivatives ()
Examples include [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid, which integrates a benzimidazole ring known for enzyme inhibition (e.g., proton pump inhibitors).
- Implications : Structural divergence may lead to distinct therapeutic applications, such as antiparasitic or anticancer activity .
Metabolites with Pyrazole and Sulfonic Acid Groups ()
Metabolites like 479M08 (2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid) are part of the residue definition for metazachlor.
- Key Differences : Sulfonic acid groups enhance water solubility, contrasting with the target compound’s acetic acid group.
- Implications : Such modifications influence pharmacokinetics, including renal excretion and tissue penetration .
Furochromen and Furoquinoline Derivatives ()
Compounds like 2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid feature fused aromatic systems.
- Key Differences : Extended conjugation and fused rings increase molecular weight (462.14 g/mol) and may affect bioavailability.
- Implications : Such structures are often associated with photodynamic therapy or antioxidant activity, diverging from the target compound’s likely mechanism .
Esters and Thioether Derivatives ()
- Ethyl [(2-methoxyphenyl)carbamoyl]formate (): An ester prodrug with improved membrane permeability.
- 2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic Acid (): A thioether linkage enhances metabolic stability.
- Key Differences : Ester/thioether groups alter hydrolysis rates and redox sensitivity compared to the target compound’s amide bonds .
Biological Activity
The compound [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid , often referred to in literature by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its potential applications.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Ethylamine Derivative : The initial step involves the reaction of 2-chlorophenethylamine with an appropriate acylating agent to form an intermediate.
- Condensation Reaction : This intermediate is then reacted with phenylglycine or a similar amino acid derivative to yield the target compound.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that derivatives of amino acids, particularly those containing chlorophenyl groups, exhibit notable antibacterial and antifungal activities . A study evaluating various phenyl amino acetic acid derivatives found that compounds with similar structures to this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Candida albicans .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including:
- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR signaling pathways, which play crucial roles in various physiological processes .
- Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Case Studies
- Antibacterial Activity : A comparative study involving various phenyl amino acetic acid derivatives highlighted that the presence of the chlorophenyl moiety significantly enhances antibacterial properties. The compound was tested against multiple strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The IC50 values indicated effective cell growth inhibition at relatively low concentrations .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid?
Methodological Answer: The synthesis typically involves sequential amidation and esterification steps. A general protocol includes:
- Step 1: Reacting 2-(2-chlorophenyl)ethylamine with a chloroacetyl chloride derivative to form the intermediate 2-{[2-(2-chlorophenyl)ethyl]amino}-2-oxoethyl chloride.
- Step 2: Coupling this intermediate with phenyl glycine derivatives under basic conditions (e.g., potassium carbonate) at elevated temperatures (50–100°C) to form the core structure .
- Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the final acetic acid derivative. Purification via recrystallization (methanol/water) or column chromatography is critical to isolate the product .
Key Considerations:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy:
- NMR (¹H/¹³C): Confirm the presence of chlorophenyl (δ 7.2–7.5 ppm), amide protons (δ 8.1–8.3 ppm), and acetic acid protons (δ 3.5–4.0 ppm) .
- IR: Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, carboxylic acid C=O at ~1700–1720 cm⁻¹) .
- Chromatography:
- HPLC: Use a C18 column with UV detection (λ = 280–290 nm) to assess purity (>95%) .
- Elemental Analysis: Verify empirical formula consistency (C, H, N, Cl) .
Common Pitfalls:
- Residual solvents (e.g., methanol, chloroform) may require additional drying under vacuum .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Temperature Control: Reflux at 80–100°C enhances amide bond formation but may require inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalysis: Use coupling agents like EDC/HOBt to reduce side reactions during amidation .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction dialysis for removal .
- Yield Tracking: Compare isolated yields under varying conditions (e.g., 50°C vs. 100°C) to identify optimal parameters .
Data-Driven Example:
In analogous syntheses, increasing reaction time from 2 to 4 hours improved yields from 65% to 82% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Dose-Response Studies: Test compound activity across a concentration gradient (e.g., 1 nM–100 µM) to identify threshold effects .
- Assay Validation: Use positive controls (e.g., known α-glucosidase inhibitors) to confirm assay reliability .
- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., benzimidazole derivatives) to isolate functional group contributions .
Case Study:
A study on benzimidazole analogs showed that substituting the chlorophenyl group with fluorophenyl increased α-glucosidase inhibition by 40%, highlighting substituent-dependent activity .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., α-glucosidase) based on crystal structures (PDB ID: 2ZE4) .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling: Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity data to predict modifications for enhanced potency .
Validation:
Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine models .
Q. How do substituents on the phenyl and chlorophenyl groups influence chemical reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity at the amide carbonyl, enhancing nucleophilic substitution (e.g., with amines or thiols) .
- Steric Effects: Bulky substituents on the phenyl ring reduce reaction rates in SN2 mechanisms. Quantify using Hammett constants (σ) .
- Experimental Testing: Synthesize analogs with –NO₂, –OCH₃, or –CF₃ groups and compare reaction kinetics (e.g., pseudo-first-order rate constants) .
Example:
Replacing the chlorophenyl group with a nitro group increased oxidation susceptibility, requiring milder conditions (e.g., NaBH₄ instead of LiAlH₄) .
Data Contradiction Analysis
Example Issue: Discrepancies in reported enzyme inhibition IC₅₀ values.
Resolution Framework:
Reproduce Assays: Ensure identical buffer conditions (pH 7.4 vs. 6.8) and enzyme sources (recombinant vs. tissue-extracted).
Check Purity: Impurities >5% (e.g., unreacted intermediates) can skew results .
Cross-Validate: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
